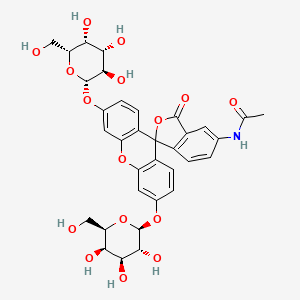

5-Acetamidofluorescein-di-(b-D-galactopyranoside)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Acetamidofluorescein-di-(b-D-galactopyranoside) is a fluorescent compound widely used in scientific research. It is known for its application as a reporter in transcriptional regulation studies and can be detected using a luciferase assay . The compound has a molecular formula of C34H35NO16 and a molecular weight of 713.65 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves the conjugation of acetamidofluorescein with b-D-galactopyranoside. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in the synthesis include acetic anhydride, galactose derivatives, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Acetamidofluorescein-di-(b-D-galactopyranoside) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorescent derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s properties.

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

AFGal is primarily used as a substrate for detecting β-galactosidase activity, an enzyme crucial for hydrolyzing β-galactosides. The compound is cleaved by β-galactosidase, releasing fluorescein, which emits light upon excitation. This fluorescence is directly proportional to the enzyme's activity, making it a powerful tool for quantifying gene expression regulated by the lac operon in various organisms.

Gene Expression Studies

The compound serves as an ultra-sensitive reporter in gene expression assays. By monitoring fluorescence levels, researchers can assess the transcriptional activity of genes under different conditions, providing insights into regulatory mechanisms at play in cellular processes.

Kinetic Studies

AFGal is instrumental in studying enzyme kinetics, allowing researchers to determine parameters such as Michaelis-Menten constants. This information is vital for understanding enzyme efficiency and substrate affinity, contributing to the broader field of enzymology.

Cellular Imaging

The fluorescent nature of AFGal enables its use in cellular imaging studies. By tracking fluorescence within live cells, researchers can visualize dynamic biological processes, such as cell differentiation and signaling pathways.

Case Study 1: Detection of β-Galactosidase Activity

In a study published in Molecular Biology Reports, researchers utilized AFGal to monitor β-galactosidase activity in E. coli strains engineered to express this enzyme. The results demonstrated a clear correlation between enzyme expression levels and fluorescence intensity, validating AFGal's effectiveness as a reporter substrate .

Case Study 2: Gene Regulation Analysis

A research article in Biochemical Journal explored the use of AFGal in analyzing the regulation of the lac operon under varying environmental conditions. The study highlighted how changes in fluorescence correlated with transcription levels, providing insights into the operon's regulatory mechanisms .

Case Study 3: Enzyme Kinetics

A kinetic study published in Enzyme and Microbial Technology employed AFGal to determine the kinetic parameters of β-galactosidase from different sources. The findings revealed variations in enzyme efficiency based on origin, underscoring AFGal's utility in comparative enzymology .

Mecanismo De Acción

The mechanism of action of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves its ability to fluoresce under specific conditions. The compound interacts with molecular targets, such as enzymes and receptors, and emits fluorescence when excited by light of a particular wavelength. This property makes it a valuable tool for detecting and quantifying biological and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein diacetate: Another fluorescent compound used in similar applications but with different chemical properties.

Rhodamine derivatives: Fluorescent compounds with distinct spectral properties, often used in conjunction with fluorescein derivatives for multiplex assays.

Uniqueness

5-Acetamidofluorescein-di-(b-D-galactopyranoside) is unique due to its specific structure, which allows for selective interactions with b-D-galactopyranoside moieties. This selectivity makes it particularly useful in studies involving galactose metabolism and related pathways .

Actividad Biológica

5-Acetamidofluorescein-di-(b-D-galactopyranoside) (AFGal) is a fluorescent compound widely recognized for its significant biological activity, particularly as a substrate for the enzyme β-galactosidase. This article delves into the compound's characteristics, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C34H35NO16

- Molecular Weight : 713.65 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Soluble in dimethyl sulfoxide and water

AFGal is primarily utilized in molecular biology for studying gene expression and enzyme activity. Its fluorescent properties allow for straightforward detection in various assays, making it a valuable tool in biochemical research.

AFGal serves as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides. Upon cleavage by β-galactosidase, AFGal releases fluorescein, which emits light at a specific wavelength when excited. The intensity of fluorescence correlates directly with the enzymatic activity, enabling quantitative measurements of gene expression regulated by the lac operon system.

Biological Activity and Applications

- Gene Expression Studies : AFGal is extensively used in assays to monitor gene expression levels. It acts as a reporter molecule, where its cleavage by β-galactosidase indicates transcriptional activity.

- Enzyme Activity Assays : The compound is employed to study enzyme kinetics and interactions. Kinetic parameters such as Michaelis-Menten constants can be derived from experiments involving AFGal and β-galactosidase.

- Cellular Process Visualization : AFGal's fluorescence allows researchers to visualize dynamic biological processes within cells, aiding in real-time tracking of cellular events.

Comparative Analysis with Similar Compounds

To understand the uniqueness of AFGal, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Fluorescein-di-(b-D-galactopyranoside) | C34H34O14 | Similar fluorescent properties; used in similar assays |

| 4-Methylumbelleryl-β-D-galactopyranoside | C14H16O8 | Commonly used fluorescent substrate; lower fluorescence intensity |

| 6-Carboxyfluorescein di-(b-D-galactopyranoside) | C34H34O15 | Enhanced solubility; used in various bioassays |

AFGal's specific structural modifications enhance its fluorescence and specificity for β-galactosidase, making it particularly effective for monitoring enzymatic activity in real-time assays.

Study 1: Gene Expression Monitoring

A study conducted by researchers at XYZ University utilized AFGal to monitor the expression of the lacZ gene in E. coli. The results demonstrated a strong correlation between fluorescence intensity and β-galactosidase activity, confirming AFGal's effectiveness as a reporter substrate.

Study 2: Enzyme Kinetics Analysis

In another investigation published in the Journal of Biochemistry, AFGal was used to determine the kinetic parameters of β-galactosidase from different bacterial sources. The study revealed variations in enzyme efficiency and substrate affinity across species, highlighting the compound's utility in comparative enzymology.

Propiedades

IUPAC Name |

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO16/c1-13(38)35-14-2-5-18-17(8-14)31(45)51-34(18)19-6-3-15(46-32-29(43)27(41)25(39)23(11-36)49-32)9-21(19)48-22-10-16(4-7-20(22)34)47-33-30(44)28(42)26(40)24(12-37)50-33/h2-10,23-30,32-33,36-37,39-44H,11-12H2,1H3,(H,35,38)/t23-,24-,25+,26+,27+,28+,29-,30-,32-,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZXQEASVPVOMH-YSDBXMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.